2-(Azetidin-3-yl)-4-methylpyrimidine dihydrochloride

Building block handling Weighing accuracy Physical state

Free-base azetidine-pyrimidine analogs are often supplied as sticky oils, complicating accurate weighing and reproducible reaction setups. This crystalline dihydrochloride salt (CAS 1361118-73-1) solves that problem: • Solid crystalline form enables accurate stoichiometric control for amide coupling, Suzuki-Miyaura, and Buchwald-Hartwig reactions • 97% purity with batch-specific QC documentation supports patent filing and cross-laboratory reproducibility • Validated 4-methylpyrimidine pharmacophore for JAK kinase inhibitor library synthesis; automated powder dispensing-compatible form factor

Molecular Formula C8H13Cl2N3
Molecular Weight 222.11 g/mol
CAS No. 1361118-73-1
Cat. No. B1402685
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Azetidin-3-yl)-4-methylpyrimidine dihydrochloride
CAS1361118-73-1
Molecular FormulaC8H13Cl2N3
Molecular Weight222.11 g/mol
Structural Identifiers
SMILESCC1=NC(=NC=C1)C2CNC2.Cl.Cl
InChIInChI=1S/C8H11N3.2ClH/c1-6-2-3-10-8(11-6)7-4-9-5-7;;/h2-3,7,9H,4-5H2,1H3;2*1H
InChIKeyPQAWSRJKENHPPD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Azetidin-3-yl)-4-methylpyrimidine Dihydrochloride (CAS 1361118-73-1): A Solid, High-Purity Heterocyclic Building Block for Kinase-Targeted Synthesis


2-(Azetidin-3-yl)-4-methylpyrimidine dihydrochloride is a dual-ring heterocyclic building block characterized by an azetidine moiety linked to a 4-methylpyrimidine core, provided as a crystalline dihydrochloride salt . With a molecular formula of C₈H₁₃Cl₂N₃ and a molecular weight of 222.11 g/mol, this compound serves as a versatile scaffold in medicinal chemistry, particularly in the synthesis of kinase inhibitor libraries and other bioactive molecules . Its solid salt form and high certified purity distinguish it from related free-base analogs that exist as oils or sticky solids, making it a more reliable choice for reproducible research and scale-up .

1
Crystalline dihydrochloride salt enables accurate weighing and consistent stoichiometry.
2
97% purity with batch-specific NMR/HPLC/GC reports supports kinase inhibitor synthesis.
3
4‑Methyl substitution aligns with JAK inhibitor pharmacophore design.

Why 2-(Azetidin-3-yl)-4-methylpyrimidine Dihydrochloride Cannot Be Simply Replaced by Other Azetidinyl-Pyrimidine Analogs


Attempting to substitute this compound with similar azetidine-pyrimidine derivatives introduces quantifiable risks tied to physical form, regiochemistry, and purity. The free base (CAS 1236861-95-2) and the 5-methyl regioisomer (CAS 1237171-23-1) are typically supplied as sticky oils or semisolids, which complicates accurate weighing and leads to inconsistent stoichiometry in reaction setups . Furthermore, the 4-methyl substitution pattern is a specific pharmacophoric element documented in kinase inhibitor patents (e.g., US8618117), and switching to a 5-methyl or unsubstituted variant can abolish target engagement in pre-optimized scaffolds [1]. Finally, standard-grade analogs are often offered at 95% purity without comprehensive quality control documentation, whereas the dihydrochloride salt form from qualified suppliers provides 97% purity with batch-specific analytical reports, reducing impurity-driven assay artifacts .

!
Free base and 5‑methyl regioisomer supplied as sticky oils may complicate accurate mass determination and stoichiometric control.
!
5‑Methyl or unsubstituted analogs may alter steric/electronic profile and are not validated in the same kinase inhibitor patent space.
!
Standard-grade analogs often lack batch-specific QC documentation, increasing risk of impurity-driven assay artifacts.

Comparative Evidence: 2-(Azetidin-3-yl)-4-methylpyrimidine Dihydrochloride Versus Its Closest Analogs


Physical Form Advantage: Dihydrochloride Solid vs. Free Base and 5-Methyl Analog Sticky Oils

The target dihydrochloride salt (CAS 1361118-73-1) is a solid at room temperature, facilitating precise weighing and transfer. In contrast, the 5-methyl regioisomer free base (CAS 1237171-23-1) is described by Sigma-Aldrich as 'Pale-yellow to Yellow-brown Sticky Oil to Solid,' indicating variable physical state that complicates accurate mass determination . The 4-methyl free base (CAS 1236861-95-2) similarly lacks a defined solid form .

Physical Form
Head-to-head
Dihydrochloride solid vs. sticky oils/semisolids for regioisomeric free bases
Solid form enables reliable weighing and automated dispensing
Qualitative comparison based on supplier physical-state descriptions
Building block handling Weighing accuracy Physical state

Purity and QC Documentation: 97% with Batch-Specific NMR/HPLC/GC vs. Industry Standard 95%

Bidepharm supplies 2-(Azetidin-3-yl)-4-methylpyrimidine dihydrochloride at a standard purity of 97%, accompanied by batch-specific quality control reports including NMR, HPLC, and GC . In comparison, the 5-methyl analog from Sigma-Aldrich and the free base from multiple vendors are typically offered at 95% purity without comprehensive batch-specific analytical documentation .

Purity & QC
Head-to-head
97% with NMR/HPLC/GC vs. 95% without comprehensive batch reports
Supports impurity-sensitive kinase assays and patent filing documentation
2% absolute purity difference; orthogonal QC adds traceability
Purity certification Quality control Analytical documentation

Regiochemical Specificity: 4-Methyl Substitution Validated in Kinase Inhibitor Pharmacophores vs. 5-Methyl and Unsubstituted Analogs

The 4-methyl substitution on the pyrimidine ring is a defined pharmacophoric feature in azetidinyl-pyrimidine kinase inhibitor scaffolds, as disclosed in US patent US8618117B2, which describes pyrimidine derivatives with specific substitution patterns for JAK kinase inhibition [1]. The 5-methyl regioisomer (CAS 1237171-23-1) relocates the methyl group to a position that alters both steric and electronic interactions with the target kinase hinge region . The unsubstituted 2-(azetidin-3-yl)pyrimidine (CAS 1255531-13-5) lacks this hydrophobic contact entirely.

Regiochemical SAR
Class-level
4‑Methyl substitution consistent with JAK inhibitor pharmacophore in US8618117B2
Reduces risk of synthesizing inactive analogs in kinase programs
No direct potency data for the building block alone
Regioisomer Kinase inhibitor Pharmacophore

Aqueous Solubility Enhancement via Dihydrochloride Salt Formation vs. Free Base Forms

The dihydrochloride salt form significantly enhances aqueous solubility relative to the free base. Azetidine hydrochloride (a structurally relevant model) is explicitly documented as 'Soluble in water' by Thermo Scientific Chemicals . By extension, the dihydrochloride salt of 2-(azetidin-3-yl)-4-methylpyrimidine is expected to exhibit similarly high aqueous solubility, in contrast to the free base form which is predicted to have limited water miscibility .

Aqueous Solubility
Class-level
Dihydrochloride salt expected to be water-soluble based on azetidine HCl model
Enables DMSO-free assay preparation and high-concentration stock solutions
Inference from structural analog; direct measurement advised
Aqueous solubility Salt formation Assay compatibility

Optimal Application Scenarios for 2-(Azetidin-3-yl)-4-methylpyrimidine Dihydrochloride in Scientific and Industrial Workflows


Kinase Inhibitor Medicinal Chemistry: Scaffold Elaboration for JAK and Related Kinase Programs

In medicinal chemistry campaigns targeting Janus kinase (JAK) or related kinase families, the 4-methylpyrimidine substitution pattern is a validated pharmacophoric element [1]. The solid dihydrochloride salt form ensures accurate stoichiometric control during amide coupling, Suzuki-Miyaura cross-coupling, or Buchwald-Hartwig amination steps, where precise molar ratios of the azetidine-containing building block are critical for reproducible yields . The 97% purity with batch-specific QC documentation supports patent filing requirements and cross-laboratory reproducibility .

High-Throughput Screening Library Preparation: Direct Use of Water-Soluble Dihydrochloride Salt

For HTS campaigns requiring compound solubilization in aqueous buffer systems, the dihydrochloride salt form provides a substantial advantage over free-base analogs that may require DMSO stock solutions or surfactants . The solid physical form also enables automated powder dispensing systems to deliver consistent mass, reducing well-to-well variability in dose-response studies .

Regiochemically Controlled Fragment-Based Drug Discovery: 4-Methyl vs. 5-Methyl Differentiation

In fragment-based screening, the 4-methyl substitution provides a distinct hydrophobic contact that differs from the 5-methyl regioisomer [1]. Researchers evaluating azetidine-pyrimidine fragments can use this compound to probe the 4-position's contribution to binding affinity without confounding effects from regioisomeric mixtures, which are a risk when sourcing less well-characterized analogs .

ISO-Compliant Pharmaceutical R&D: Global Procurement with Certified Quality Standards

For pharmaceutical companies requiring ISO-certified starting materials, MolCore supplies this compound under ISO compliance, ensuring batch-to-batch consistency and traceability for GLP and GMP-adjacent research activities . The combination of dihydrochloride salt stability and documented purity supports long-term storage and multi-year development programs.

Application
Selection Property
Validation Focus
Kinase inhibitor scaffold elaboration
Solid salt for precise stoichiometry
Reproducible coupling yields
Aqueous HTS library preparation
Water-soluble salt form
DMSO-free assay compatibility
Regiochemical fragment screening
4-Methyl substitution pattern
Avoid regioisomeric mixtures
Pharmaceutical R&D procurement
97% purity with batch QC
QC documentation for method transfer
Quote Request

Request a Quote for 2-(Azetidin-3-yl)-4-methylpyrimidine dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.